[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanamine
Description
[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanamine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 5 with a 2-methylphenyl group and at position 3 with a methanamine moiety. Its molecular formula is C₁₀H₁₁N₃O, with a monoisotopic mass of 189.0902 Da and an average mass of 189.22 g/mol . The compound’s structure is defined by the SMILES string CC1=CC=CC=C1C2=NC(=NO2)CN, and its InChIKey (WTVJKHOCADMMRO-UHFFFAOYSA-N) confirms its stereochemical uniqueness . The 1,2,4-oxadiazole ring is notable for its electron-deficient nature, which enhances metabolic stability and binding affinity in medicinal chemistry applications.
Properties
IUPAC Name |
[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7-4-2-3-5-8(7)10-12-9(6-11)13-14-10/h2-5H,6,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVJKHOCADMMRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NO2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylbenzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with a suitable carboxylic acid derivative, such as ethyl chloroformate, under basic conditions to yield the oxadiazole ring. The final step involves the reduction of the nitrile group to the methanamine using a reducing agent like lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups, such as amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, such as halogens or nitro groups.
Scientific Research Applications
[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanamine involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Positional Isomers: 3-Methylphenyl vs. 2-Methylphenyl Substitution
The positional isomer [5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]methanamine (C₁₀H₁₁N₃O) shares the same molecular formula but differs in the methyl group’s position on the phenyl ring . Key differences include:
- Physicochemical Properties : Both isomers have identical molecular weights, but variations in logP (a measure of lipophilicity) may arise due to steric and electronic differences. For example, the 2-methyl derivative’s ortho-substitution may reduce solubility compared to the meta-substituted analog .
Halogen-Substituted Derivatives
[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride (C₉H₉BrClN₃O) introduces a bromine atom at the phenyl ring’s meta position . Key distinctions:
Substituent Variations: Methoxymethyl vs. Methylphenyl
[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine (C₅H₉N₃O₂) replaces the phenyl group with a methoxymethyl substituent . Key differences:
- Hydrophilicity : The methoxy group increases polarity (logP = 0.375 ) compared to the lipophilic 2-methylphenyl derivative.
- Boiling Point : Higher boiling point (243.1°C ) due to increased hydrogen bonding capacity .
- Applications : Such derivatives may exhibit improved aqueous solubility, advantageous for oral bioavailability.
Extended Side-Chain Derivatives
N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine (C₁₂H₁₅N₃O) extends the methanamine side chain to an ethylamine group with N-methylation . Notable features:
- Molecular Weight : Increased to 217.27 g/mol .
- logP : Likely higher than the parent compound due to the hydrophobic N-methyl group.
- Bioactivity : Extended side chains can enhance membrane permeability and receptor interactions, as seen in sphingosine-1-phosphate receptor modulators .
Comparative Data Table
Research Implications
- Structure-Activity Relationships (SAR) : The 2-methylphenyl derivative’s ortho-substitution may sterically hinder interactions compared to para-substituted analogs, as seen in other oxadiazole-based therapeutics .
- Drug Design : Halogenation (e.g., bromine) and side-chain modifications (e.g., ethylamine) offer avenues to optimize pharmacokinetic profiles .
- Synthetic Feasibility : Derivatives like the methoxymethyl variant demonstrate the versatility of oxadiazole chemistry in balancing solubility and stability .
Biological Activity
[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanamine, also known by its CAS number 302932-10-1, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and literature.
The molecular formula of this compound is . Its structure features an oxadiazole ring which is known for its diverse biological properties. The compound's synthesis typically involves cyclization reactions leading to the formation of the oxadiazole moiety, followed by reduction steps to yield the final product.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that oxadiazole derivatives can possess significant antimicrobial properties. The specific mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes .
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. For instance, derivatives of oxadiazoles have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) with IC50 values indicating effective concentrations in the micromolar range .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites on enzymes involved in metabolic pathways.
- Receptor Modulation : It can potentially bind to receptors and modulate signal transduction pathways, influencing cellular responses.
Anticancer Activity
A study highlighted the anticancer efficacy of various oxadiazole derivatives including this compound. The results showed:
- Cytotoxicity against MCF-7 Cells : The compound exhibited an IC50 value comparable to established chemotherapeutics like doxorubicin.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | 0.65 |
| Doxorubicin | MCF-7 | 0.70 |
Antimicrobial Activity
In another study assessing antimicrobial properties:
- Efficacy against Gram-positive and Gram-negative bacteria was noted with varying degrees of effectiveness depending on the specific strain tested.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
